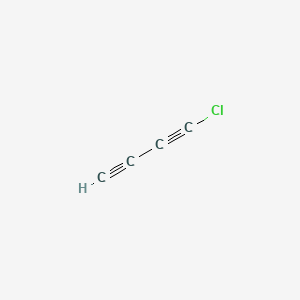1-Chloro-1,3-butadiyne
CAS No.: 6089-44-7
Cat. No.: VC7985270
Molecular Formula: C4HCl
Molecular Weight: 84.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6089-44-7 |
|---|---|
| Molecular Formula | C4HCl |
| Molecular Weight | 84.5 g/mol |
| IUPAC Name | 1-chlorobuta-1,3-diyne |
| Standard InChI | InChI=1S/C4HCl/c1-2-3-4-5/h1H |
| Standard InChI Key | ZKDGPGUPUPETAQ-UHFFFAOYSA-N |
| SMILES | C#CC#CCl |
| Canonical SMILES | C#CC#CCl |
Introduction
Synthesis and Characterization of 1-Chloro-1,3-Butadiyne
Synthetic Pathways
The synthesis of ClDA involves a multi-step process beginning with benzyl isocyanate as the starting material (Scheme 1). A heterocoupling reaction between trimethylsilylacetylene (TMSA) and a terminal alkyne derivative, catalyzed by Hay catalyst (a copper(I)-TMEDA complex), yields a silylated diacetylene intermediate. Subsequent chlorination using a protocol developed by Szafert et al. produces ClDA . This method ensures high reactivity, as evidenced by rapid color changes (white to purple) in the solid state upon minimal light exposure .
Key Reaction Steps:
-
Heterocoupling: TMSA and terminal alkyne form a silylated diacetylene.
-
Chlorination: Replacement of the trimethylsilyl group with chlorine.
-
Purification: Column chromatography and low-temperature crystallization to isolate monomeric ClDA .
Crystallization and Stability
ClDA exhibits rapid polymerization upon solidification, necessitating careful recrystallization. Diffusion of pentane into an ethereal solution of ClDA at 5°C yields dark orange needle-like crystals of PClDA, suitable for single-crystal X-ray diffraction (SCXRD) . Monomeric ClDA can be stabilized at −14°C in a 20:20:60 Et₂O/DCM/pentane mixture, forming light purple crystals that persist for ~24 hours before polymerizing .
Structural and Electronic Properties
Crystal Structure Analysis
SCXRD reveals that ClDA monomers adopt a nearly ideal stacking arrangement for topochemical polymerization (Figure 1). The crystal lattice features a hydrogen-bonded network parallel to the conjugated backbone, stabilizing the monomeric form and facilitating 1,4-addition during polymerization .
Crystallographic Data
| Parameter | ClDA (Monomer) | PClDA (Polymer) |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a=7.2 Å, b=5.1 Å, c=15.4 Å | a=7.0 Å, b=5.0 Å, c=15.2 Å |
| Hydrogen Bonding | O–H···O (2.8 Å) | O–H···O (2.7 Å) |
Spectroscopic Characterization
-
¹H NMR: Olefinic protons in the 3,4-configuration resonate at δ=5.8–6.2 ppm, confirming the presence of reactive allylic chlorine .
-
IR Spectroscopy: Stretching vibrations at 2200 cm⁻¹ (C≡C) and 650 cm⁻¹ (C–Cl) validate the diyne and chloro functionalities .
Polymerization Behavior and Computational Insights
Topochemical Polymerization
ClDA undergoes solid-state polymerization via a 1,4-addition mechanism, forming a conjugated polymer backbone. SCXRD of PClDA confirms retention of the monoclinic space group (P2₁/c) with minimal lattice distortion, underscoring the topochemical control .
Polymerization Metrics
| Property | Value |
|---|---|
| Conversion Efficiency | >95% |
| Reaction Temperature | 5°C (solid-state) |
Computational Modeling of Oligomers
Density functional theory (DFT) calculations on oligochlorodiacetylene (OClDA) models reveal:
-
Torsional Barriers: A 12 kcal/mol barrier for rotation about the C–C single bond, favoring planar conformations .
-
Helical Formation: Hydrogen bonding induces right-handed helices with a pitch of 5.2 Å, enhancing electronic delocalization .
Functional Applications
Sensing Platforms
PClDA’s chromic response to external stimuli (e.g., temperature, pH) enables its use in colorimetric sensors. The H-bonded network amplifies signal transduction, as demonstrated in prototype biosensors for acetylcholinesterase inhibitors .
Optoelectronic Materials
The extended π-conjugation in PClDA confers broad absorption in the visible spectrum (λₘₐₓ=520 nm), suggesting utility in organic photovoltaics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume